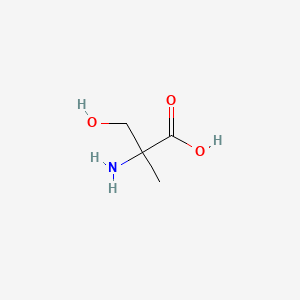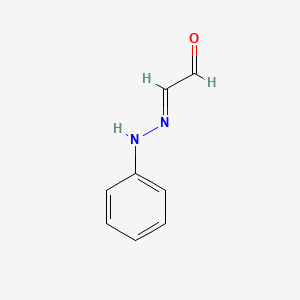
2-(2-Phenylhydrazono)acetaldehyde
Overview
Description
2-(2-Phenylhydrazono)acetaldehyde is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Protection of Carboxylic Acids : The synthesis and use of compounds closely related to "2-(2-Phenylhydrazono)acetaldehyde" are utilized in protecting carboxylic acids. These compounds can be converted into various derivatives such as esters, amides, and aldehydes (Arai, Tokuyama, Linsell, & Fukuyama, 1998).
Alcoholic Fermentation : In the context of alcoholic fermentation by Saccharomyces cerevisiae, acetaldehyde plays a critical role as the terminal electron acceptor, influencing ethanol production yields and product stabilization. Factors like pH, temperature, SO2, and nutrient addition significantly affect acetaldehyde kinetics during fermentation (Jackowetz, Dierschke, & Orduña, 2011).
Catalysis and Reactions : Acetaldehyde's reactions on various catalysts such as CeO2 and CeO2-Supported Catalysts are crucial for understanding oxidation, reduction, and carbon-carbon bond formation reactions. These reactions have applications in various chemical synthesis processes (Idriss, Diagne, Hindermann, Kiennemann, & Barteau, 1995).
Photocatalytic Oxidation : Acetaldehyde can be completely oxidized to CO2 over Pd/WO(3) photocatalysts under specific light conditions. This reaction has applications in environmental remediation and pollution control (Arai, Horiguchi, Yanagida, Gunji, Sugihara, & Sayama, 2008).
Wine Fermentation and Preservation : In winemaking, acetaldehyde has implications for the sensory and color qualities of wines, as well as the use of wine preservatives like SO2. Research has explored its degradation by malolactic lactic acid bacteria in white wine (Osborne, Dubé Morneau, & Mira de Orduña, 2006).
Asymmetric Synthesis : The use of proline-catalyzed reactions with acetaldehyde for asymmetric synthesis provides valuable building blocks for various chemical processes. These methods highlight the versatility of acetaldehyde in synthetic organic chemistry (Córdova, Notz, & Barbas, 2002).
Chemical Synthesis and Analysis : The compound has been used in reactions under high pressure to generate novel chemical structures, showcasing its utility in complex chemical syntheses (Moustafa, Al-Mousawi, & Elnagdi, 2016).
DNA Adducts and Carcinogenesis : Acetaldehyde forms stable DNA adducts, which are critical in understanding its mutagenic and carcinogenic properties. This is particularly important in the context of environmental and occupational health (Wang, McIntee, Cheng, Shi, Villalta, & Hecht, 2000).
Catalysis in Industrial Relevance : Novel superacidic sulfated zirconia catalysts, synthesized by combustion, have been used for the selective isomerization of styrene oxide to 2-phenyl acetaldehyde, indicating the role of acetaldehyde derivatives in catalysis and industrial chemistry (Yadav & Gawade, 2013).
properties
IUPAC Name |
(2E)-2-(phenylhydrazinylidene)acetaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-7-6-9-10-8-4-2-1-3-5-8/h1-7,10H/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOTYSZYWLJWBH-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=CC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C/C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



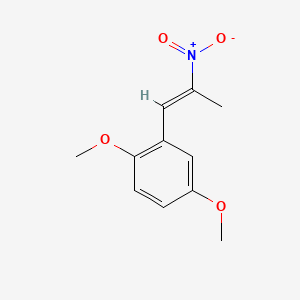

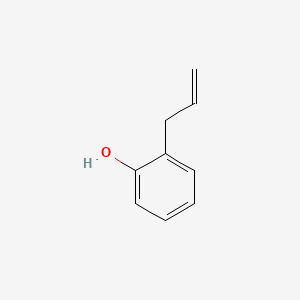

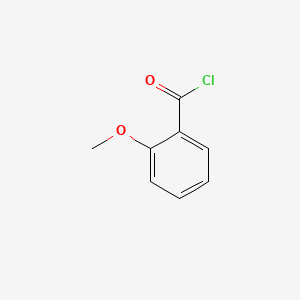
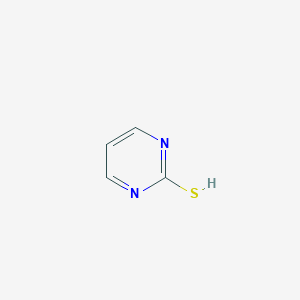
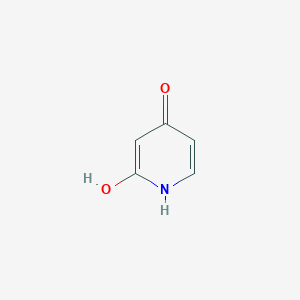
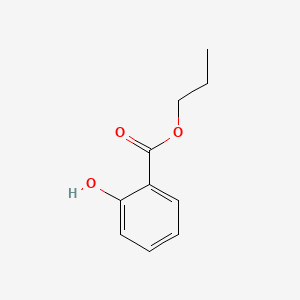
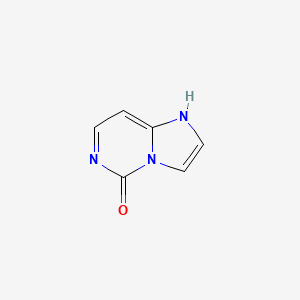

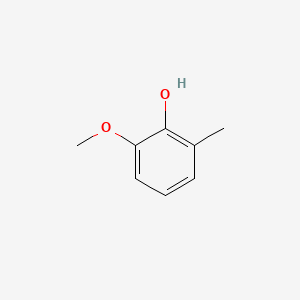
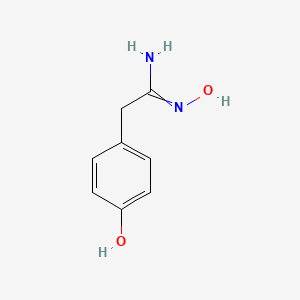
![2-Chloro-1-(4-thieno[2,3-d]pyrimidin-4-ylpiperazino)-1-ethanone](/img/structure/B7767214.png)
